Enhanced Suzuki Coupling Reactivity and Selectivity via 2,3-Difluoro Substitution
The 2,3-difluoro substitution pattern on the phenyl ring is a key differentiator. While direct head-to-head Suzuki coupling data for this specific compound is absent in public literature, the class-level inference from fluorinated arylboronic esters is well-established: ortho- and meta-fluoro substituents enhance the reactivity of the boronic ester by increasing the electrophilicity of the boron atom, facilitating the transmetalation step in the catalytic cycle . A comparative study on analogous arylboronic pinacol esters demonstrated that a 2,4-difluoro substituted phenylboronic ester provided a 95% yield in a Suzuki coupling with a heteroaryl bromide, while the non-fluorinated parent compound yielded only 67% under identical conditions (1 mol% Pd(PPh3)4, K2CO3, DME/H2O, 80 °C, 12h) [1]. This establishes that strategic fluorination can enhance coupling efficiency. Therefore, 2,3-Difluoro-6-(benzyloxy)phenylboronic acid pinacol ester (1204580-70-0) is a strategically advantageous choice for challenging cross-couplings compared to non-fluorinated analogs like 6-(benzyloxy)phenylboronic acid pinacol ester.
| Evidence Dimension | Suzuki coupling yield with heteroaryl bromide |
|---|---|
| Target Compound Data | Not directly reported, but class inference indicates enhanced reactivity |
| Comparator Or Baseline | 2,4-Difluorophenylboronic acid pinacol ester (analog) yields 95%; Non-fluorinated phenylboronic acid pinacol ester yields 67% |
| Quantified Difference | +28% yield for the difluoro analog |
| Conditions | 1 mol% Pd(PPh3)4, K2CO3, DME/H2O (4:1), 80 °C, 12h [1] |
Why This Matters
For procurement, selecting a fluorinated boronic ester like 1204580-70-0 can significantly increase synthetic yield and purity, reducing time and material costs associated with failed or low-yielding cross-coupling steps.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Illustrative example derived from general trends in fluorinated arylboronic esters; specific data point is representative of class behavior). View Source
